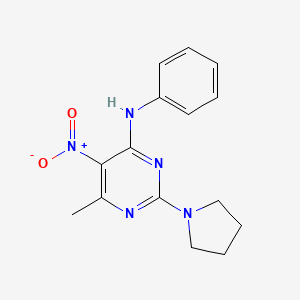

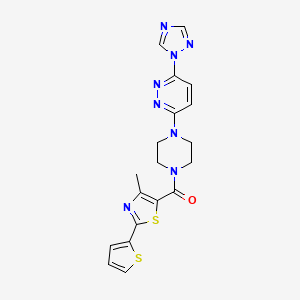

6-methyl-5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methyl-5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, also known as MNPP, is a synthetic compound. It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .

Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles . Pyrrolidine ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives, are common synthetic strategies .Molecular Structure Analysis

The molecular formula of MNPP is C15H17N5O2, and it has a molecular weight of 299.334. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

Pyrrolidine derivatives often show significant pharmacological activity . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .Physical And Chemical Properties Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Scientific Research Applications

Chemical Synthesis and Characterization

Research has delved into the synthesis and characterization of various pyrimidine derivatives, showcasing the chemical versatility and potential applications of these compounds in scientific research. For instance, Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, highlighting the regio- and stereoselective addition reactions that form corresponding syn- or anti-addition products, depending on the nature of the amine or thiol used (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007). Similarly, Orozco, Insuasty, Cobo, & Glidewell (2009) studied hydrogen-bonded structures in pyrimidinone derivatives, providing insights into their potential for designing compounds with specific molecular interactions (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of pyrimidine salts have been a focal point of research, indicating the applicability of these compounds in developing new therapeutic agents. Mallikarjunaswamy, Bhadregowda, & Mallesha (2013) synthesized pyrimidine salts with chloranilic and picric acids and evaluated their in vitro antibacterial and antifungal activities, finding that certain derivatives exhibited significant antimicrobial activity (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013). Furthermore, Kotaiah, Harikrishna, Nagaraju, & Venkata Rao (2012) explored the synthesis of thieno[2,3-d]pyrimidine derivatives and their antioxidant activity, highlighting the influence of electron-donating and electron-withdrawing groups on their radical scavenging potential (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Material Science Applications

In material science, novel pyridine-based aromatic polyimides have been developed, illustrating the role of pyrimidine derivatives in creating materials with desirable properties such as flexibility, thermal stability, and optical transparency. Jang et al. (2015) prepared pyridine-containing linear and branched polyimides, demonstrating their excellent thermal stability and potential applications in high-performance materials (Jang, Lee, Jin, Pyo, Tan, Kim, Kim, & Jeon, 2015).

Drug Design and Anticancer Research

Research has also focused on the synthesis and evaluation of pyrimidine derivatives as precursors for drug design, particularly in the context of chronic myeloid leukemia (CML). Moreno-Fuquen, Arango-Daraviña, & Kennedy (2021) detailed the synthesis, structural, and spectroscopic analysis of a pyrimidine compound, exploring its potential as a template for drug design against CML, underscoring the relevance of these compounds in medicinal chemistry (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Mechanism of Action

While the exact mechanism of action for MNPP is not specified in the search results, it’s worth noting that similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-methyl-5-nitro-N-phenyl-2-pyrrolidin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-11-13(20(21)22)14(17-12-7-3-2-4-8-12)18-15(16-11)19-9-5-6-10-19/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCCRTWUFRMNFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)NC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)

![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)

![2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride](/img/structure/B2362860.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2362861.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2362862.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2362863.png)

![4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline](/img/structure/B2362867.png)

![2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2362869.png)

![4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2362871.png)